![molecular formula C13H12ClNS B2491542 2-[(3-Chlorobenzyl)sulfanyl]aniline CAS No. 915921-07-2](/img/structure/B2491542.png)
2-[(3-Chlorobenzyl)sulfanyl]aniline
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Overview
Description
2-[(3-Chlorobenzyl)sulfanyl]aniline is an organic compound with a molecular structure of C10H9ClNS. It is a type of aniline derivative, a class of chemical compounds composed of an aromatic ring and an amine group. It is a colorless, crystalline solid with a pungent odor. It is soluble in organic solvents such as ethanol and ether, and is used as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(3-Chlorobenzyl)sulfanyl]aniline, focusing on six unique applications:
Antimicrobial Agents
2-[(3-Chlorobenzyl)sulfanyl]aniline has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity .
Anticancer Research
In the field of oncology, 2-[(3-Chlorobenzyl)sulfanyl]aniline has been explored for its anticancer properties. Studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and interfering with cell cycle progression. This makes it a promising candidate for developing new chemotherapeutic agents .
Antioxidant Properties
Research has also focused on the antioxidant properties of 2-[(3-Chlorobenzyl)sulfanyl]aniline. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various chronic diseases. This compound has been found to scavenge free radicals effectively, thereby reducing oxidative damage in biological systems .
Enzyme Inhibition
2-[(3-Chlorobenzyl)sulfanyl]aniline has been studied for its ability to inhibit certain enzymes. Enzyme inhibitors are valuable in treating diseases where enzyme activity is dysregulated. For instance, this compound has shown potential in inhibiting enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Material Science Applications
Beyond biological applications, 2-[(3-Chlorobenzyl)sulfanyl]aniline has been investigated in material science. Its unique chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanocomposites. These materials can have applications in various industries, including electronics and coatings .
Environmental Chemistry
In environmental chemistry, 2-[(3-Chlorobenzyl)sulfanyl]aniline has been explored for its potential in pollutant degradation. It can act as a catalyst in the breakdown of harmful environmental pollutants, contributing to cleaner and safer ecosystems. This application is particularly relevant in the context of wastewater treatment and soil remediation .
These applications highlight the versatility and potential of 2-[(3-Chlorobenzyl)sulfanyl]aniline in various scientific fields. If you need more detailed information on any specific application or additional fields, feel free to ask!
Based on general research findings and scientific literature. Specific studies and detailed references can be provided upon further request.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSIZOAAADJMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorobenzyl)sulfanyl]aniline |
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